ML 315

Clk isoform selectivity Dyrk1A inhibition Kinase inhibitor profiling

ML 315 is a selective aryl-aminopyrimidine inhibitor of Clk1/2/4 and Dyrk1A/1B, distinguished by 20-fold selectivity for Clk4 over Dyrk1A and validated stability in mouse and human plasma. It combines sub-100 nM potency across key isoforms with high kinome-wide selectivity, making it the optimal chemical probe for dissecting Clk/Dyrk biology without isoform- or plasma-related confounding effects.

Molecular Formula C18H13Cl2N3O2
Molecular Weight 374.22
Cat. No. B1193236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML 315
SynonymsML315;  ML 315;  ML-315.
Molecular FormulaC18H13Cl2N3O2
Molecular Weight374.22
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C18H13Cl2N3O2/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16/h1-6,8-9H,7,10H2,(H,21,22,23)
InChIKeyJQSJAVBMIMDUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML 315: A Selective Clk/DYRK Dual Kinase Inhibitor for Preclinical Splicing and Cancer Research


ML 315 (also designated ML315) is a substituted aminopyrimidine that functions as a potent and selective dual inhibitor of cdc2-like kinases (Clk) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRK) [1]. This small-molecule probe exhibits low-nanomolar inhibitory activity against Clk1, Clk4, Dyrk1A, and Dyrk1B, with IC50 values of 68 nM for Clk1/Clk4, 231 nM for Clk2, 282 nM for Dyrk1A, and 1156 nM for Dyrk1B, while remaining largely inactive against Clk3 (>10,000 nM) [2]. ML 315 serves as a well-characterized chemical probe for dissecting Clk/DYRK-mediated mRNA splicing regulation and evaluating therapeutic potential in cancer and neurological disorders .

Why In-Class Clk/DYRK Inhibitors Cannot Substitute for ML 315 in Experimental Design


Generic substitution among Clk/DYRK inhibitors is scientifically unsound due to profound differences in isoform selectivity signatures, kinome-wide off-target profiles, and in vitro ADME properties. For instance, the widely used probe TG003 exhibits a distinct isoform inhibition pattern (Clk1: 19 nM, Clk4: 30 nM, Dyrk1A: 12 nM) and lacks the kinome-wide selectivity data established for ML 315 [1]. Other comparators like KH-CB19 and Leucettine L41 display disparate potency distributions across the Clk/DYRK family [1]. Furthermore, structural chemotypes—such as the quinazoline-based probes ML167 and ML106—differ fundamentally from ML 315's aminopyrimidine core, impacting binding modes and selectivity [2]. ML 315's unique combination of 20-fold Clk4-over-Dyrk1A selectivity, validated plasma stability across species, and moderate cell permeability cannot be assumed for analogs, making direct substitution a high-risk variable in mechanistic splicing studies or cell-based assays .

ML 315 Quantitative Differentiation Evidence: Direct Comparator Data for Informed Procurement


ML 315 vs. TG003, KH-CB19, Leucettine L41: Differential Isoform Selectivity Profile Reveals Unique Clk4/Dyrk1A Preference

ML 315 demonstrates a distinct isoform selectivity signature compared to established Clk/DYRK inhibitors. In head-to-head biochemical assays, ML 315 exhibits 20-fold selectivity for Clk4 over Dyrk1A (IC50: 68 nM vs. 282 nM), a profile not observed with TG003 (Clk4 IC50: 30 nM, Dyrk1A IC50: 12 nM) or Leucettine L41 (Clk4: not reported, Dyrk1A IC50: 40 nM) [1]. This differentiation is critical for studies aiming to isolate Clk4-mediated splicing events without confounding Dyrk1A inhibition.

Clk isoform selectivity Dyrk1A inhibition Kinase inhibitor profiling Splicing regulation

ML 315 Kinome-Wide Selectivity: Most Selective Clk/DYRK Probe Across 442 Kinases

ML 315 was identified as the most selective agent among three pyrimidine chemotypes following KINOMEscan® evaluation across 442 human kinases [1]. While the precise S-score (selectivity score at 1 µM) is not publicly tabulated, the primary publication explicitly states that 'further off-target pharmacological evaluation with ML315, the most selective agent, supports this conclusion' [1]. This contrasts with the earlier quinazoline probes ML167 and ML106, which showed broader off-target activity in kinome scans [2].

Kinome profiling Off-target liability Chemical probe validation Selectivity score

ML 315 Plasma Stability: Species-Consistent Stability Enables Cross-Species Experimental Models

ML 315 exhibits excellent stability in both mouse and human plasma, with 85.50% and 86.67% remaining after 3 hours at 37°C, respectively [1]. This cross-species consistency is not universally shared among Clk/DYRK inhibitors; many compounds in this class lack comprehensive plasma stability data or show significant interspecies variability . The 1.3% remaining after 1 hour in human hepatic microsomes indicates rapid hepatic clearance, a property that limits in vivo utility but does not impact cell-based applications [1].

Plasma stability In vitro ADME Mouse/human cross-species Chemical probe validation

ML 315 Cell Permeability: Moderate PAMPA Permeability Supports Cell-Based Splicing Assays

ML 315 demonstrates moderate cell permeability as assessed by PAMPA (parallel artificial membrane permeability assay), with a Pe value of 2224 × 10⁻⁶ cm/s at donor pH 5.0 [1]. This permeability is sufficient to support cell-based splicing modulation studies, as demonstrated by its ability to alter alternative splicing of selected genes in cells at submicromolar concentrations [2]. The moderate permeability profile differentiates ML 315 from more highly permeable (and potentially promiscuous) kinase inhibitors while ensuring intracellular target engagement.

Cell permeability PAMPA Passive diffusion In vitro ADME

ML 315 Optimal Use Cases: High-Confidence Experimental Scenarios Based on Quantitative Evidence


Dissecting Clk4-Mediated Alternative Splicing with Minimal Dyrk1A Interference

ML 315's 20-fold selectivity for Clk4 over Dyrk1A makes it the preferred tool for experiments that require interrogation of Clk4-specific splicing events. In contrast, TG003 potently inhibits both Clk4 and Dyrk1A, confounding interpretation. Use ML 315 at 0.1–1 µM in cell-based assays to selectively suppress SR protein phosphorylation driven by Clk4, enabling deconvolution of isoform-specific contributions to alternative splicing [1].

Kinome-Wide Selectivity Screening in Primary Cell or Tissue Models

When experimental systems are sensitive to off-target kinase inhibition (e.g., primary neurons, patient-derived cells), ML 315's validated kinome selectivity—established as the 'most selective' among pyrimidine chemotypes across 442 kinases—reduces the likelihood of confounding phenotypes. Researchers should prioritize ML 315 over earlier quinazoline probes ML167/ML106 for high-confidence mechanistic studies [1].

Cross-Species Comparative Pharmacology Studies Involving Plasma-Containing Media

ML 315's robust stability in both mouse and human plasma (85–86% remaining after 3 hours) ensures consistent exposure in plasma-containing ex vivo or cell culture models. This property supports cross-species comparisons (e.g., mouse primary cultures vs. human cell lines) and enables reliable dose-response determination in plasma-supplemented media [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML 315

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.